molecular formula C8H19NO3S B3046744 Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- CAS No. 128869-82-9

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-

Cat. No.: B3046744
CAS No.: 128869-82-9
M. Wt: 209.31 g/mol
InChI Key: UPHBQDNBVWTEQW-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- is a chemical compound with the molecular formula C8H19NO3S and a molecular weight of 209.31 g/mol . This compound is known for its unique structure, which includes a sulfonic acid group and a bis(1-methylethyl)amino group. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- typically involves the reaction of ethanesulfonic acid with bis(1-methylethyl)amine under controlled conditions. The reaction is carried out in a suitable solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonate esters, secondary amines, and primary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the bis(1-methylethyl)amino group can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-[(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]ethanesulfonic acid
  • N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid
  • TES free acid

Comparison: Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it suitable for specific applications .

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S/c1-7(2)9(8(3)4)5-6-13(10,11)12/h7-8H,5-6H2,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHBQDNBVWTEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS(=O)(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563949
Record name 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128869-82-9
Record name 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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